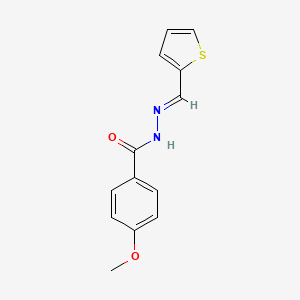

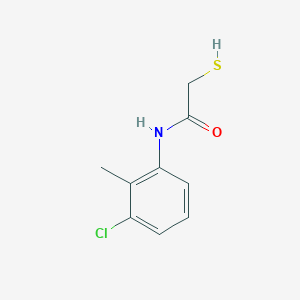

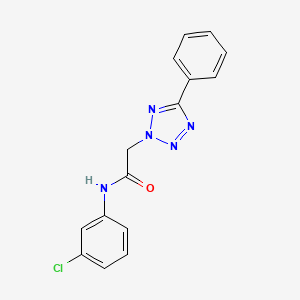

![molecular formula C17H13N3O5 B5526957 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione involves the catalytic hydrogenation of the corresponding benzylidene compound. This process is crucial for forming the imidazolidinedione framework, showcasing the importance of selective catalysis in obtaining the desired product (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of derivatives related to 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal complex interactions such as hydrogen bonding, which significantly influences the compound's stability and reactivity (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is influenced by its nitrobenzyl component, facilitating various interactions and reactions. For instance, this compound can participate in hydrogen-bonded interactions, showcasing its potential for forming complex molecular architectures (Portilla et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study highlighted the synthesis of imidazolidine derivatives, including those with benzylidene groups, which have a broad spectrum of biological activities. The synthesis approach and physicochemical data of new derivatives were detailed, showcasing their potential for various applications (Brandão et al., 2004).

Biological Applications

- Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, prepared from a similar benzylidene compound, revealed potential antidepressant activity. This study provides insight into the structural analogs of 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and their potential therapeutic effects (Wessels et al., 1980).

Antimicrobial and Antitubercular Activities

- The antimicrobial activity of bromobenzyl-benzylidene-imidazolidinediones against various microorganisms was evaluated, revealing their potential as antimicrobial agents. This study suggests the utility of similar compounds in developing new antimicrobial strategies (Amorim et al., 1992).

Antioxidant and Neuroprotective Effects

- An investigation into the protective effects of oxyresveratrol imine derivatives, including benzylidene-imidazolidinedione analogs, against oxidative stress in neuronal cells highlighted their potential as neuroprotective agents. This research underscores the relevance of structural modifications in enhancing antioxidant properties (Hur et al., 2013).

Electrochemical Properties

- The electrochemical behavior of hydantoin derivatives, including benzylideneimidazolidine-2,4-dione, was explored, providing insights into their oxidation mechanisms and potential applications in biochemical and pharmaceutical research (Nosheen et al., 2012).

Propiedades

IUPAC Name |

(5E)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c21-16-14(18-17(22)19-16)9-12-5-1-2-7-15(12)25-10-11-4-3-6-13(8-11)20(23)24/h1-9H,10H2,(H2,18,19,21,22)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIZEFEOPAYHN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[(3-Nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

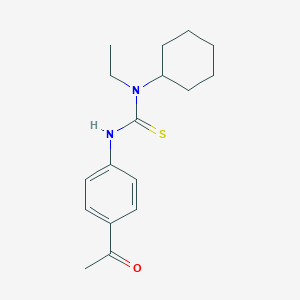

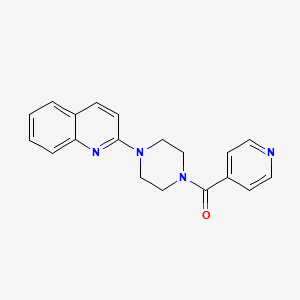

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

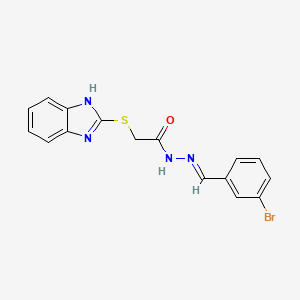

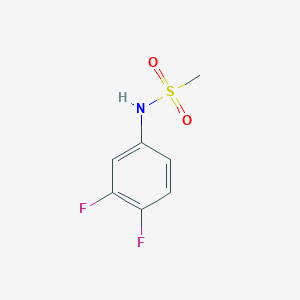

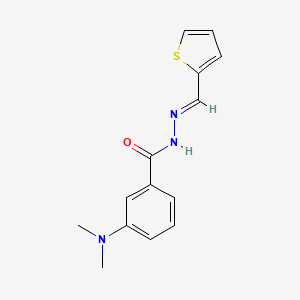

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

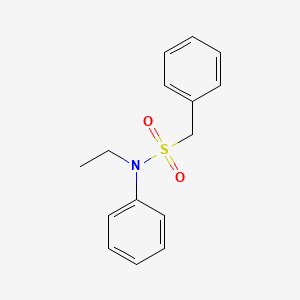

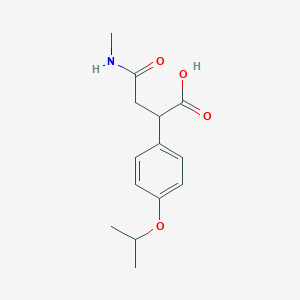

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)